N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXAMIDE
Overview
Description
N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXAMIDE is a complex organic compound that features a benzimidazole moiety linked to a benzothiophene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXAMIDE typically involves multiple steps. One common method starts with the preparation of the benzimidazole core, which can be synthesized by condensing o-phenylenediamine with formic acid or its equivalents . The benzothiophene moiety can be synthesized through a series of reactions involving thiophene and chlorination steps . The final step involves coupling the benzimidazole and benzothiophene structures under specific conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include using continuous flow reactors for certain steps to improve reaction efficiency and product purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized under specific conditions to form corresponding N-oxides.
Substitution: The chloro group in the benzothiophene ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, reduction can produce amines, and substitution can result in various substituted derivatives .
Scientific Research Applications
N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The benzimidazole moiety can bind to DNA grooves, affecting DNA replication and transcription processes . Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Such as albendazole, thiabendazole, and carbendazim.
Benzothiophene derivatives: Including raloxifene and zafirlukast.
Uniqueness
N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-3-CHLORO-1-BENZOTHIOPHENE-2-CARBOXAMIDE is unique due to its combined benzimidazole and benzothiophene structures, which confer distinct chemical and biological properties. This dual structure allows it to interact with a broader range of molecular targets and exhibit diverse biological activities .
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-3-chloro-1-benzothiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3OS/c19-16-11-5-1-4-8-14(11)24-17(16)18(23)20-10-9-15-21-12-6-2-3-7-13(12)22-15/h1-8H,9-10H2,(H,20,23)(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJLQTMOJQACPDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NCCC3=NC4=CC=CC=C4N3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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